Norathyriol

Vue d'ensemble

Description

Le Norathyriol, également connu sous le nom de 1,3,6,7-tétrahydroxanthone, est une xanthone polyphénolique naturelle. C'est un métabolite de la mangiférine, un composé présent dans diverses plantes médicinales, notamment dans le manguier (Mangifera indica). Le this compound a suscité un intérêt considérable en raison de sa large gamme de propriétés biologiques et pharmacologiques, notamment ses activités antioxydantes, anticancéreuses, antimicrobiennes et anti-inflammatoires .

Applications De Recherche Scientifique

Norathyriol has a wide range of scientific research applications:

Chemistry: It is used as a precursor in the synthesis of various xanthone derivatives.

Biology: this compound exhibits significant biological activities, including antioxidant and antimicrobial properties.

Mécanisme D'action

Target of Action

Norathyriol, a metabolite of mangiferin , primarily targets Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B is a key enzyme that negatively regulates insulin signaling . By inhibiting PTP1B, this compound can potentially improve insulin resistance and type 2 diabetes .

Mode of Action

This compound acts as a competitive inhibitor of PTP1B . It blocks the PTP1B-mediated dephosphorylation of the insulin receptor . This inhibition enhances insulin signaling, thereby improving glucose homeostasis and insulin sensitivity .

Biochemical Pathways

This compound affects the insulin signaling pathway by inhibiting PTP1B . This inhibition prevents the dephosphorylation of the insulin receptor, thus enhancing insulin signaling . The enhanced insulin signaling can lead to improved glucose homeostasis and insulin sensitivity .

Pharmacokinetics

This compound is well absorbed in the body, with an absolute bioavailability of 30.4% . It undergoes extensive phase ii metabolism, including processes like dehydroxylation, ring cleavage, glycosidation, glucuronidation, methylation, and sulfation . These metabolic processes can affect the bioavailability of this compound .

Result of Action

The inhibition of PTP1B by this compound leads to improved glucose homeostasis and insulin sensitivity . This can potentially reverse obesity- and high-fat-diet-induced insulin resistance . The beneficial effects of this compound are abolished in ptp1b-deficient mice .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its solubility and stability in aqueous solutions can be enhanced by encapsulating it in micelles . Moreover, the bioactivity of this compound, determined by its low bioavailability in the small intestine and extensive metabolism due to colon action, makes it a natural interesting product .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le Norathyriol peut être synthétisé par plusieurs méthodes. Une méthode efficace consiste à utiliser l'acide 2-bromo-4,5-diméthoxybenzoïque et le 1,3,5-triméthoxybenzène comme matières premières. La synthèse se déroule en trois étapes : acylation de Friedel-Crafts, cyclisation et déméthylation . Une autre méthode utilise le 4,6-diméthoxy-2-hydroxybenzaldéhyde et le 4,5-dibromo-1,2-diméthoxybenzène, catalysés par le chlorure de palladium (II), suivis d'une déméthylation avec le chlorhydrate de pyridine .

Méthodes de production industrielle : La production industrielle du this compound n'est pas largement documentée, mais les voies de synthèse mentionnées ci-dessus peuvent être mises à l'échelle pour des applications industrielles. L'utilisation de matières premières et de catalyseurs disponibles dans le commerce, ainsi que des conditions de réaction douces, rendent ces méthodes adaptées à la production à grande échelle .

Analyse Des Réactions Chimiques

Types de réactions : Le Norathyriol subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé pour former des quinones.

Réduction : Il peut être réduit pour former des dérivés dihydroxylés.

Substitution : Le this compound peut subir des réactions de substitution nucléophile, en particulier au niveau des groupes hydroxyle.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs comme les halogénures d'alkyle et les chlorures d'acyle sont utilisés dans des conditions basiques.

Principaux produits :

Oxydation : Quinones et autres dérivés oxydés.

Réduction : Dérivés dihydroxylés.

Substitution : Xanthones alkylées ou acyllées.

4. Applications de la recherche scientifique

Le this compound a une large gamme d'applications de recherche scientifique :

Chimie : Il est utilisé comme précurseur dans la synthèse de divers dérivés de xanthone.

Biologie : Le this compound présente des activités biologiques significatives, notamment des propriétés antioxydantes et antimicrobiennes.

5. Mécanisme d'action

Le this compound exerce ses effets par le biais de diverses cibles et voies moléculaires :

Inhibition de l'α-glucosidase : Il inhibe l'α-glucosidase de manière non compétitive, ce qui est bénéfique pour la gestion du diabète.

Inhibition des PPAR : Le this compound inhibe les récepteurs activés par les proliférateurs de peroxysomes (PPARα, PPARβ et PPARγ), qui jouent un rôle dans le métabolisme des lipides et l'inflammation.

Activité antioxydante : Il piège les radicaux libres et réduit le stress oxydatif, contribuant à ses effets anticancéreux et anti-inflammatoires.

Comparaison Avec Des Composés Similaires

Le Norathyriol est similaire à d'autres xanthones, telles que la mangiférine et l'isomangiférine. Il possède des propriétés uniques qui le distinguent de ces composés :

Mangiférine : Alors que la mangiférine est une xanthone glycosylée, le this compound est sa forme aglycone.

Isomangiférine : Similaire à la mangiférine, mais avec des schémas de glycosylation différents.

Liste des composés similaires :

- Mangiférine

- Isomangiférine

- Gentisine

- Bellidifoline

La combinaison unique de groupes hydroxyle du this compound et sa structure aglycone contribuent à ses activités biologiques puissantes et en font un composé précieux pour diverses applications scientifiques et industrielles.

Activité Biologique

Norathyriol, a tetrahydroxyxanthone and aglycone of mangiferin, has garnered attention for its diverse biological activities. This compound is primarily found in the mangosteen fruit and other medicinal plants, and it exhibits significant pharmacological properties, including antioxidant, anti-inflammatory, hypouricemic, and anticancer effects. This article will delve into the various biological activities of this compound, supported by research findings, data tables, and case studies.

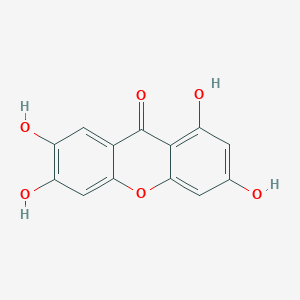

Chemical Structure and Properties

This compound's chemical structure is characterized by four hydroxyl groups on a xanthone backbone. This configuration contributes to its high reactivity and interaction with various biological targets.

1. Antioxidant Activity

This compound demonstrates potent antioxidant properties. It scavenges free radicals and reduces oxidative stress in cells. A study highlighted that this compound effectively inhibits lipid peroxidation and enhances the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase in vitro .

2. Anti-Inflammatory Effects

Research indicates that this compound can suppress pro-inflammatory cytokines such as TNF-α and IL-6. It achieves this by inhibiting the NF-κB signaling pathway, which plays a crucial role in inflammation. In animal models, this compound administration significantly reduced paw edema induced by carrageenan .

3. Hypouricemic Activity

This compound has been identified as a potential hypouricemic agent due to its ability to inhibit xanthine oxidase, an enzyme involved in uric acid production. A study demonstrated that this compound not only reduces uric acid levels but also enhances urate excretion in the kidneys .

Table 1: Summary of Biological Activities of this compound

4. Anticancer Properties

This compound has shown promise in cancer research, particularly against skin cancers induced by UV radiation. It inhibits ERK kinase activities, which are crucial for cell proliferation and survival in cancer cells. In vitro studies revealed that this compound can induce apoptosis in various cancer cell lines .

Pharmacokinetics

The absorption and metabolism of this compound have been studied extensively. Research indicates that this compound is rapidly absorbed after oral administration, with peak plasma concentrations occurring within a few hours. Its bioavailability is influenced by factors such as food intake and gut microbiota interactions .

Table 2: Pharmacokinetic Profile of this compound

| Parameter | Value |

|---|---|

| Absorption Rate | Rapid (within hours) |

| Peak Plasma Concentration | Varies based on administration |

| Bioavailability | Influenced by gut microbiota |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study 1 : A clinical trial involving patients with hyperuricemia showed that supplementation with this compound led to a significant reduction in serum uric acid levels compared to the placebo group .

- Case Study 2 : Patients with chronic inflammatory conditions exhibited marked improvement in symptoms following treatment with this compound, correlating with decreased levels of inflammatory markers .

Propriétés

IUPAC Name |

1,3,6,7-tetrahydroxyxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8O6/c14-5-1-9(17)12-11(2-5)19-10-4-8(16)7(15)3-6(10)13(12)18/h1-4,14-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHTQCPCDXKMMLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C2C(=C1O)C(=O)C3=CC(=C(C=C3O2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30188901 | |

| Record name | Norathyriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30188901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3542-72-1 | |

| Record name | Norathyriol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3542-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Norathyriol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003542721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Norathyriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30188901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.